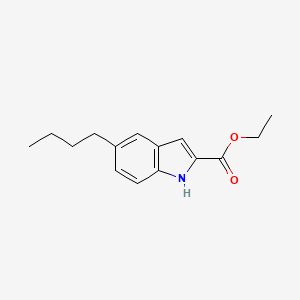

Ethyl-5-Butyl-1H-Indol-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-butyl-1H-indole-2-carboxylate is an indolyl carboxylic acid . It is an antiproliferative agent against human leukemia K562 cells and an inhibitor of p38 MAP kinase .

Synthesis Analysis

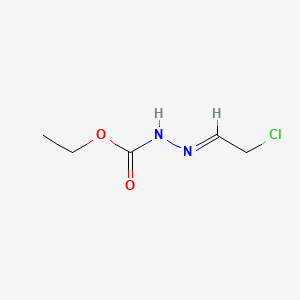

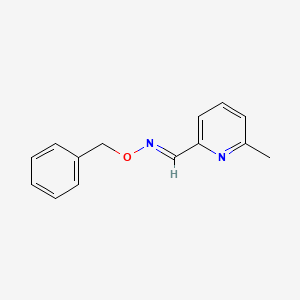

Successful alkylations of the nitrogen of ethyl indol-2-carboxylate were carried out using aq. KOH in acetone . The respective N-alkylated acids could be obtained without separating the N-alkylated esters by increasing the amount of KOH and water . The use of NaOMe in methanol led to transesterification instead of the alkylation, while the use of NaOEt led to low yields of the N-alkylated acids .Chemical Reactions Analysis

Hydrazinolysis of the ester gave indol-2-carbohydrazide which then was allowed to react with different aromatic aldehydes and ketones in ethanol catalyzed by acetic acid . Indol-2-thiosemicarbazide was used in a heterocyclization reaction to form thiazoles .Wissenschaftliche Forschungsanwendungen

Krebsbehandlungsforschung

Indolderivate, einschließlich Ethyl-5-Butyl-1H-Indol-2-carboxylat, haben sich in der Krebsbehandlungsforschung als vielversprechend erwiesen. Sie werden auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen gezielt zu hemmen. Der Indol-Kern ist eine häufige Struktur, die in vielen Naturprodukten und Arzneimitteln vorkommt, und seine Modifikation hat zu Verbindungen mit signifikanter Antitumoraktivität geführt .

Antimikrobielle Wirkstoffe

Die Forschung hat gezeigt, dass Indolderivate als potente antimikrobielle Wirkstoffe wirken können. This compound könnte bei der Entwicklung neuer Medikamente zur Bekämpfung von bakteriellen, Pilz- und Virusinfektionen eingesetzt werden, was dem wachsenden Problem der Antibiotikaresistenz entgegenwirkt .

Neurodegenerative Krankheitsforschung

Die Indol-Kernstruktur ist ein Schlüsselelement in vielen Verbindungen, die neuroprotektive Eigenschaften aufweisen. Daher wird this compound auf seine potenziellen Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson untersucht .

Entzündungshemmende und schmerzlindernde Forschung

Indolderivate sind bekannt für ihre entzündungshemmenden und schmerzlindernden Eigenschaften. This compound könnte bei der Synthese von Verbindungen verwendet werden, die Schmerzen lindern und Entzündungen reduzieren, was bei Erkrankungen wie Arthritis von Vorteil ist .

Herz-Kreislauf-Forschung

Verbindungen mit einer Indolstruktur wurden mit kardiovaskulären Vorteilen in Verbindung gebracht. This compound könnte zur Entwicklung von Behandlungen für verschiedene Herz-Kreislauf-Erkrankungen beitragen, indem es die an der Herzfunktion und dem Blutkreislauf beteiligten Pfade beeinflusst .

Forschung zu Agrarchemikalien

Indolderivate sind auch im Bereich der Landwirtschaft von Bedeutung. Sie können zur Synthese von Pflanzenwachstumsregulatoren und Pestiziden verwendet werden. This compound könnte eine Rolle bei der Entwicklung sichererer und effektiverer Agrarchemikalien spielen .

Wirkmechanismus

- The primary targets of ethyl 5-butyl-1H-indole-2-carboxylate are not explicitly documented in the available literature. However, indole derivatives, both natural and synthetic, exhibit various biologically vital properties .

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives often impact various cellular processes, including signal transduction, metabolism, and gene expression .

Target of Action

Biochemical Pathways

Zukünftige Richtungen

Indole derivatives have been a topic of substantial research interest and continue to be one of the most active areas of heterocyclic chemistry, particularly due to their natural occurrence and pharmacological activities . The growing importance of substituted indoles in the field of medicinal chemistry as potential chemotherapeutic agents and their implication for pro-drug design have been previously reported . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemische Analyse

Biochemical Properties

Ethyl 5-butyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit enzymes such as 5-lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation . Additionally, ethyl 5-butyl-1H-indole-2-carboxylate may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

Ethyl 5-butyl-1H-indole-2-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of action of ethyl 5-butyl-1H-indole-2-carboxylate involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to their inhibition or activation. For instance, the inhibition of 5-lipoxygenase by indole derivatives results in decreased production of leukotrienes, thereby reducing inflammation . Additionally, ethyl 5-butyl-1H-indole-2-carboxylate may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-butyl-1H-indole-2-carboxylate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, thereby affecting the overall impact of the compound.

Dosage Effects in Animal Models

The effects of ethyl 5-butyl-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects. For instance, high doses of indole derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . Therefore, it is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

Ethyl 5-butyl-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux and levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of ethyl 5-butyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of ethyl 5-butyl-1H-indole-2-carboxylate within tissues can also affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of ethyl 5-butyl-1H-indole-2-carboxylate is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, where they interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of ethyl 5-butyl-1H-indole-2-carboxylate can influence its overall biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

ethyl 5-butyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-5-6-11-7-8-13-12(9-11)10-14(16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEWHOXBZVZOCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)